molecular formula C25H30N2O4 B6421531 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 608503-42-0

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Cat. No.: B6421531
CAS No.: 608503-42-0
M. Wt: 422.5 g/mol
InChI Key: XTYPAODAJHKMBR-XTQSDGFTSA-N
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolone core structure, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolone Core: This could involve cyclization reactions starting from appropriate precursors.

    Functional Group Modifications: Introduction of the dimethylaminoethyl, hydroxy, isopropylphenyl, and methoxybenzoyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the carbonyl group to a hydroxy group.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism by which 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibition or activation of enzymatic activity.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-methylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one: Similar structure with a methyl group instead of an isopropyl group.

    1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-hydroxybenzoyl)-1H-pyrrol-2(5H)-one: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(4-isopropylphenyl)-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-16(2)17-9-11-18(12-10-17)22-21(23(28)19-7-6-8-20(15-19)31-5)24(29)25(30)27(22)14-13-26(3)4/h6-12,15-16,22,28H,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYPAODAJHKMBR-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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